molecular formula C25H28O8S B12850744 (2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B12850744
M. Wt: 488.6 g/mol
InChI Key: CHXRTDPWHZFMIJ-MQZWXTIWSA-N
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Description

The compound (2R,3S,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a modified hexose derivative featuring three acetyl protecting groups (positions 3, 4, and 5), a benzyloxy methyl substituent at position 2, and a phenylthio group at position 6. The phenylthio group distinguishes it from oxygen-linked analogs, offering unique electronic and steric properties that influence reactivity, stability, and biological interactions.

Properties

Molecular Formula

C25H28O8S

Molecular Weight

488.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-yl] acetate

InChI

InChI=1S/C25H28O8S/c1-16(26)30-22-21(15-29-14-19-10-6-4-7-11-19)33-25(34-20-12-8-5-9-13-20)24(32-18(3)28)23(22)31-17(2)27/h4-13,21-25H,14-15H2,1-3H3/t21-,22+,23+,24-,25+/m1/s1

InChI Key

CHXRTDPWHZFMIJ-MQZWXTIWSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=CC=CC=C2)COCC3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)SC2=CC=CC=C2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps, including the protection of hydroxyl groups, the introduction of benzyloxy and phenylthio groups, and the acetylation of hydroxyl groups. The reaction conditions typically involve the use of protecting groups, such as acetyl groups, and reagents like benzyl chloride and phenylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the benzyloxy group can yield benzyl alcohol.

Scientific Research Applications

(2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6S)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The benzyloxy and phenylthio groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 6

The phenylthio group (S-C6H5) at position 6 is a key differentiator. Compared to oxygen-linked substituents (e.g., phenoxy, pyridinyloxy), thioethers exhibit:

  • Enhanced Lipophilicity : The sulfur atom’s lower electronegativity reduces polarity, increasing membrane permeability .
  • Oxidation Sensitivity : Thioethers can oxidize to sulfoxides or sulfones under oxidative conditions, which may limit stability in certain environments .

Examples from Literature :

  • Compound 10a (): Features a 3-fluoro-2-methylphenoxy group (O-linked). Melting point (127–129°C) and lower yield (33%) suggest higher crystallinity and synthetic challenges compared to thioethers .
  • Compound 4l (): Contains a thiadiazolyl thio group. High yield (78.5%) and melting point (178–180°C) indicate favorable synthetic accessibility and stability .
  • Compound 15 (): Shares a phenylthio group but includes an acetylthio-propanamide moiety, highlighting versatility in sulfur-based functionalization for targeted delivery .

Protecting Group Profiles

The triacetate configuration is common in prodrugs, as acetyl groups enhance lipophilicity and are enzymatically cleaved in vivo. Comparisons include:

  • Benzoate Esters (): Bulkier than acetates, benzoates confer greater steric hindrance and slower hydrolysis rates .
  • Methoxymethyl Groups (): Ether-based protectors (e.g., methoxymethyl in Compound 1) offer superior stability under acidic conditions but require harsher deprotection methods .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Position 6 Substituent Protecting Groups Molecular Weight Melting Point (°C) Yield (%) Key Applications Reference
Target Compound Phenylthio Triacetate ~556.6* N/A N/A Synthetic Intermediate
10a () 3-Fluoro-2-methylphenoxy Triacetate N/A 127–129 33 N/A
4l () Thiadiazolyl thio Triacetate N/A 178–180 78.5 Antimicrobial
15 () Complex phenylthio Triacetate N/A N/A N/A Drug Delivery
Compound Methylthio Triacetate 551.05 N/A N/A N/A

*Estimated based on formula C₂₉H₃₂O₈S.

Table 2: Functional Group Impact on Properties

Group Reactivity Stability Lipophilicity (LogP)
Phenoxy (O-linked) Moderate High ~2.5
Phenylthio (S-linked) High (nucleophilic) Moderate (oxidation-prone) ~3.2
Azide (N₃) High (click chemistry) Low (explosive) ~1.8

Biological Activity

The compound (2R,3S,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule that has garnered attention in various fields of biological research. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of the compound is C40H40O5SC_{40}H_{40}O_5S with a molecular weight of approximately 632.81 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₄₀H₄₀O₅S
Molecular Weight632.81 g/mol
CAS Number38184-10-0
AppearanceWhite to off-white solid

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory properties. The presence of the phenylthio group and benzyloxy substituents are thought to enhance its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of similar tetrahydropyran derivatives. For instance:

  • In vitro studies have shown that compounds with a tetrahydropyran core exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cytotoxicity assays demonstrated that the compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Inflammation-related studies indicate that this compound may possess anti-inflammatory properties:

  • It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.
  • The compound may also inhibit pathways related to inflammation, such as NF-kB signaling.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various benzyloxy-substituted tetrahydropyrans against a panel of pathogens. The results indicated a notable inhibition zone against E. coli and Pseudomonas aeruginosa, suggesting broad-spectrum activity.
  • Anticancer Evaluation : In a comparative analysis involving several tetrahydropyran derivatives, this compound showed superior cytotoxicity in MCF-7 cells compared to standard chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed increased apoptosis rates.
  • Inflammation Model : In vivo models using lipopolysaccharide (LPS)-induced inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups.

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